N-(2-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(2-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with significant interest in various scientific
Scientific Research Applications
Structural Analysis and Physicochemical Properties
A foundational aspect of research into compounds like N-(2-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide involves examining their crystal structures and physicochemical characteristics. Studies have focused on the crystal structures of related anticonvulsant enaminones, revealing insights into their conformation, hydrogen bonding, and interaction networks, which are crucial for understanding the drug-receptor interactions and physicochemical stability (Kubicki, Bassyouni, & Codding, 2000). Additionally, research on aromatic polyamides with similar structures highlights their thermal stability and solubility, properties essential for drug formulation and delivery systems (Choi & Jung, 2004).
Biological Activity and Therapeutic Potential
Investigations into compounds structurally related to N-(2-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide have shown promising biological activities. For example, studies on Schiff’s bases and 2-azetidinones derived from similar compounds have demonstrated potential antidepressant and nootropic effects, highlighting the therapeutic applications of these chemical structures in treating neurological disorders (Thomas, Nanda, Kothapalli, & Hamane, 2016). Such research underscores the potential of N-(2-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide and related compounds in developing new treatments for psychiatric and neurological conditions.
Interaction with Biological Targets
A deeper understanding of how compounds like N-(2-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide interact with biological targets is critical for drug development. Research exploring the molecular interaction landscapes of similar N-(chlorophenyl)pyridinecarboxamides provides insights into their electronic properties and interaction potentials, which are vital for optimizing drug-receptor affinity and specificity (Gallagher et al., 2022).
Synthesis and Chemical Modification
The synthesis and chemical modification of compounds structurally related to N-(2-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide are areas of active research. Studies focusing on the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thiones and their derivatives as potential biological agents demonstrate the versatility and potential of these compounds in generating novel therapeutic agents with enhanced antimicrobial activities (Akbari et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-15-6-2-1-5-13(15)11-23-12-14(9-10-18(23)24)19(25)22-17-8-4-3-7-16(17)21/h1-10,12H,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYGUNCJURIAOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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